molecular formula C56H83N15O12S2 B150882 Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- CAS No. 135484-51-4

Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-

Cat. No. B150882
M. Wt: 1222.5 g/mol
InChI Key: BNRRGFIABYAUHP-AQJXLSMYSA-N
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Description

Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- is a nonapeptide containing an arginine at residue 8 and two disulfide-linked cysteines at residues of 1 and 6 . It is used to treat diabetes insipidus or to improve vasomotor tone and blood pressure .


Molecular Structure Analysis

The molecular structure of this compound involves an arginine at residue 8 and two disulfide-linked cysteines at residues of 1 and 6 . This suggests a complex structure with multiple functional groups.

properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H83N15O12S2/c1-83-35-19-17-34(18-20-35)29-39(64-46(74)31-56(85)23-7-3-8-24-56)50(78)68-40(28-33-12-4-2-5-13-33)51(79)66-38(21-22-44(58)72)49(77)69-41(30-45(59)73)52(80)70-42(32-84)54(82)71-27-11-16-43(71)53(81)67-37(15-10-26-63-55(61)62)48(76)65-36(47(60)75)14-6-9-25-57/h2,4-5,12-13,17-20,32,36-43,85H,3,6-11,14-16,21-31,57H2,1H3,(H2,58,72)(H2,59,73)(H2,60,75)(H,64,74)(H,65,76)(H,66,79)(H,67,81)(H,68,78)(H,69,77)(H,70,80)(H4,61,62,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRRGFIABYAUHP-AQJXLSMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H83N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159396
Record name Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-

CAS RN

135484-51-4
Record name Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135484514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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